An In-Depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: A Niche Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: A Niche Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Chloro-2-ethoxyaniline hydrochloride (CAS Number: 858855-49-9), a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into its synthesis, characterization, potential applications, and safe handling. The structure of this guide is designed to logically flow from fundamental properties to practical utility, underscoring the scientific rationale behind the methodologies presented.
Core Molecular Profile and Physicochemical Characteristics
4-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative provided as its hydrochloride salt. The salt form is often preferred for its increased stability and improved handling characteristics compared to the free base, which can be susceptible to oxidation and discoloration.
Its primary role in the market is as a specialized building block, particularly within the domain of targeted protein degradation.[1] The unique arrangement of its substituents—a chloro group, an ethoxy group, and an amine on a benzene ring—offers a versatile scaffold for constructing more complex molecules.
Table 1: Physicochemical Properties of 4-Chloro-2-ethoxyaniline Hydrochloride
| Property | Value | Source |
| CAS Number | 858855-49-9 | [1][][3][4][5] |
| Molecular Formula | C₈H₁₁Cl₂NO | [1] |
| Molecular Weight | 208.09 g/mol | [1] |
| IUPAC Name | 4-chloro-2-ethoxyaniline;hydrochloride | |
| Purity | Typically ≥98% | [1] |
| Physical Form | Solid (Typical) | Inferred from related aniline HCl salts |
| Storage | Room temperature | [1] |
The hydrochloride salt structure ensures that the amine group is protonated, rendering it less reactive as a nucleophile until the free base is liberated, typically through treatment with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent.
Synthesis and Manufacturing Considerations
While specific, publicly available synthesis routes for 4-Chloro-2-ethoxyaniline hydrochloride are not extensively documented, a plausible and logical manufacturing process can be inferred from established organic chemistry principles for analogous structures. A common industrial approach involves the multi-step conversion of a readily available precursor.
A likely synthetic pathway originates from 2-ethoxy-4-chloronitrobenzene. This pathway is advantageous as the reduction of a nitro group is a high-yielding and well-understood transformation, and the starting nitro-aromatic can be prepared through regioselective nitration and chlorination reactions.
Proposed Synthetic Workflow
A two-step process is the most probable route:
-
Catalytic Reduction: The nitro group of 2-ethoxy-4-chloronitrobenzene is reduced to the primary amine. Catalytic hydrogenation is the preferred industrial method due to its efficiency and clean reaction profile.
-
Salt Formation: The resulting 4-Chloro-2-ethoxyaniline free base is then treated with hydrochloric acid (often as a solution in an organic solvent like isopropanol or ether) to precipitate the stable hydrochloride salt.
Caption: Proposed two-step synthesis of 4-Chloro-2-ethoxyaniline HCl.
Causality in Experimental Choices:
-
Choice of Catalyst: Palladium on carbon (Pd/C) is a workhorse catalyst for nitro group reductions because it is highly efficient, cost-effective, and easily removed by filtration.[6] The reduction is typically carried out under a hydrogen atmosphere at elevated pressure to increase reaction rates.[6]
-
Solvent Selection: Solvents like ethanol, ethyl acetate, or toluene are chosen for their ability to dissolve the starting material and for their compatibility with the catalytic process.[6]
-
Salt Formation Solvent: The choice of a non-polar organic solvent for the HCl addition is critical. It ensures that the highly polar hydrochloride salt is insoluble, leading to its precipitation and allowing for easy isolation by filtration. This step also serves as a purification method, as many organic impurities remain in the solvent.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of 4-Chloro-2-ethoxyaniline hydrochloride is paramount for its use in research and development. A multi-technique analytical approach is required for comprehensive validation. The methods described here are standard for substituted anilines and are applicable for lot release and quality assurance.[7]
Table 2: Key Analytical Methods for Quality Control
| Technique | Purpose | Key Parameters to Evaluate |
| HPLC (UV) | Purity assessment and quantification | Peak area percentage, presence of impurities (isomers, starting material), retention time |
| GC-MS | Identification and impurity profiling | Mass-to-charge ratio (m/z) for molecular ion and fragments, detection of volatile impurities |
| ¹H NMR | Structural confirmation | Chemical shifts, integration values, and coupling patterns consistent with the expected structure |
| FTIR | Functional group identification | Presence of characteristic peaks for N-H (salt), C-O (ether), C-Cl, and aromatic C-H bonds |
Representative HPLC Protocol (Self-Validating System)
This protocol outlines a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of substituted anilines.[7][8]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Rationale: The C18 column provides excellent hydrophobic retention for the aromatic ring. TFA is used as an ion-pairing agent to improve peak shape for the amine.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of 4-Chloro-2-ethoxyaniline hydrochloride and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Rationale: A gradient elution is necessary to ensure that any impurities with different polarities are effectively separated from the main analyte peak.
-
-
Data Analysis:
-
Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Caption: Standard workflow for HPLC purity analysis.
Applications in Research and Drug Development
The classification of 4-Chloro-2-ethoxyaniline hydrochloride as a "Protein Degrader Building Block" points to its primary application in the synthesis of novel therapeutics, particularly in the field of Targeted Protein Degradation (TPD).[1]
Role as a Scaffold in PROTACs and Molecular Glues
Targeted protein degradation utilizes small molecules to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. The most common type of TPD agent is the Proteolysis Targeting Chimera (PROTAC).
A PROTAC is a heterobifunctional molecule consisting of three parts:
-
A "warhead" that binds to the target protein.
-
A ligand that binds to an E3 ubiquitin ligase.
-
A chemical linker that connects the two.
Building blocks like 4-Chloro-2-ethoxyaniline hydrochloride are crucial for constructing the linker and E3 ligase-binding portions of these molecules. The substituted aniline motif is a versatile handle for further chemical modification. The amine can be acylated or alkylated, and the chloro and ethoxy groups can modulate physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. Chlorine, in particular, is a common substituent in approved drugs and can play a significant role in modulating a molecule's pharmacokinetic properties.[9][10][11][12]
Caption: Role as a building block in PROTAC synthesis.
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for 4-Chloro-2-ethoxyaniline hydrochloride is not widely available, the safety precautions can be inferred from the data on related chloroaniline compounds.[13][14][15][16][17] Chloroanilines as a class are considered hazardous and should be handled with extreme caution.[13]
Key Hazards:
-
Toxicity: Chloroanilines are toxic if swallowed, in contact with skin, or if inhaled.[15][16][17]
-
Methemoglobinemia: A significant risk associated with aniline exposure is the interference with oxygen transport in the blood, leading to symptoms like headache, dizziness, and cyanosis (blue skin color).[13]
-
Carcinogenicity: Some chloroanilines are suspected carcinogens.[13][15] It is prudent to handle this compound as a potential carcinogen.[13]
-
Skin and Eye Irritation: Direct contact can cause severe irritation or burns.[13]
Mandatory Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5] Work should be conducted in a certified chemical fume hood to avoid inhalation.[14]
-
Spill Response: In case of a spill, evacuate the area.[13] Collect the solid material carefully without creating dust and place it in a sealed container for hazardous waste disposal.[13]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, well-ventilated area away from incompatible materials.[15]
References
- A Comparative Guide to the Cross-Validation of Analytical Methods for Substituted Anilines. Benchchem.
- 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. Oakwood Chemical.
- 4-CHLOROANILINE HAZARD SUMMARY. NJ.gov.
- Safety D
- 4-Chloroaniline 103500 - Safety D
- 4-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
- Safety D
- CAS 858855-49-9 4-Chloro-2-ethoxyaniline, hydrochloride. BOC Sciences.
- Cas no 858855-49-9 (4-Chloro-2-ethoxyaniline hydrochloride). Biosynth.
- Determination of aniline and its substituted derivatives in sewage water by gas chromatography.
- 4-Chloro-2-ethoxyaniline, HCl | CAS 858855-49-9. Chemical Structure Search.
- 4-Chloro-2-ethoxyaniline hydrochloride | 858855-49-9. Sigma-Aldrich.
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography.
- 4-CHLORO-2-ETHOXYANILINE, HCL SDS, 858855-49-9 Safety D
- 4-Chloro-2-ethoxyaniline, HCl. Fluorochem.
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
Sources
- 1. calpaclab.com [calpaclab.com]
- 3. 858855-49-9(4-Chloro-2-ethoxyaniline hydrochloride) | Kuujia.com [it.kuujia.com]
- 4. 4-Chloro-2-ethoxyaniline, HCl | CAS 858855-49-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. echemi.com [echemi.com]
- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. nj.gov [nj.gov]
- 14. carlroth.com [carlroth.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. lobachemie.com [lobachemie.com]
- 17. carlroth.com [carlroth.com]
